(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
This compound features a benzo[d]thiazole core substituted with 3,6-dimethyl groups and an (E)-configured propanamide side chain linked to a 4-fluorophenylsulfonyl moiety.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-3-8-15-16(11-12)25-18(21(15)2)20-17(22)9-10-26(23,24)14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUPXMLSTPOPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of thiazole derivatives, which have been widely studied for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H18FNO2S
- Molecular Weight : Approximately 345.4 g/mol
- Key Functional Groups : Thiazole ring, sulfonamide group, and a fluorophenyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety allows for π-π stacking interactions and hydrogen bonding with target proteins, influencing their activity. Notably, the sulfonamide group enhances the compound's binding affinity to enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results underscore its potential as a lead compound in the development of new antibiotics.
Anticancer Properties
Studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. In vitro assays demonstrated that it can inhibit cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.8 |
| A549 | 18.2 |
The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay. The compound exhibited significant free radical scavenging activity:
| Compound Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 25 | 68 |
| 50 | 85 |
These findings suggest that this compound could play a role in preventing oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Mahmoud Arafat et al. demonstrated that derivatives similar to this compound showed promising results against drug-resistant bacterial strains, emphasizing the need for further development in this area .
- Anticancer Activity : In a recent publication, researchers reported that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Compound 6e/6f: (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)alkylamides (alkyl = octanamide, decanamide) Key Differences: Replace benzo[d]thiazole with a 4-bromophenyl-quinolinyl-thiazole core. The longer alkyl chains (C8/C10) increase hydrophobicity, reducing melting points (192°C for 6e vs. 180°C for 6f) compared to the target compound’s shorter propanamide chain . Spectral Data: IR C=O stretches at 1663–1682 cm⁻¹ and NMR aromatic shifts (δ 7.5–8.2 ppm) align with the target’s expected carbonyl and aryl signals .
- Compound in : (E)-3-(Benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide Key Differences: Benzylsulfonyl vs. 4-fluorophenylsulfonyl group.
Substituent Effects on Electronic Properties
- 4-Fluorophenylsulfonyl vs. Halogenated Aryl Groups: Compounds in (e.g., [7–9]) feature 4-X-phenylsulfonyl groups (X = H, Cl, Br). Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity compared to heavier halogens . The target’s 4-fluorophenylsulfonyl group may exhibit stronger σ-hole interactions in biological systems than non-fluorinated analogs .
Alkyl vs. Aromatic Side Chains :
Physical Properties
Spectral Data and Structural Confirmation
IR Spectroscopy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
